3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the CAS Number: 796963-34-3 . It has a molecular weight of 133.62 . The compound is stored at room temperature in an inert atmosphere . It is a solid substance .
Molecular Structure Analysis
The InChI Code for 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is 1S/C6H11N.ClH/c1-5-2-6(7,3-5)4-5;/h2-4,7H2,1H3;1H . The linear formula is C6H12ClN .Physical And Chemical Properties Analysis
3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride is a solid substance . The exact physical properties such as density, boiling point, melting point, and flash point are not provided in the search results .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Routes and Scalability : 3-Methylbicyclo[1.1.1]pentan-1-amine has been a focus in medicinal chemistry, with investigations into scalable synthetic routes. A particular study explored the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane as a flexible alternative for synthesizing this compound (Goh et al., 2014).
- Methodologies for Synthesis : A novel method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane has been reported, highlighting its importance in pharmaceutical applications (Hughes et al., 2019).
Applications in Medicinal Chemistry
- Bioisosteres and Building Blocks : Bicyclo[1.1.1]pentanes, like 3-Methylbicyclo[1.1.1]pentan-1-amine, are noted for being effective bioisosteres for aromatic rings and other groups, useful in the creation of diverse pharmaceutical compounds (Hughes et al., 2019).
- Exploration of Novel Chemical Space : The compound has been explored for its potential in creating new and interesting building blocks in medicinal chemistry, emphasizing its utility in drug development (Goh & Adsool, 2015).
Advancements in Chemistry
- Nucleophilic Substitution Studies : Research on nucleophilic substitution of derivatives of bicyclo[1.1.1]pentane, like 3-Methylbicyclo[1.1.1]pentan-1-amine, has contributed to understanding the reactivity and stability of such compounds (Adcock & Gakh, 1992).
- Photochemical Transformations : The transformation of bicyclo[1.1.1]pentan-1-amines into polysubstituted bicyclo[3.1.1]heptan-1-amines through photochemical methods has been reported, showcasing the versatility of this compound in synthetic chemistry (Harmata et al., 2021).
Safety and Hazards
properties
IUPAC Name |
3-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-5-2-6(7,3-5)4-5;/h2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFXSDWFJRDUTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
796963-34-3 |
Source
|
Record name | 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.